4-[4-[5-[(2-chlorophenyl)carbamoylamino]pyrazol-1-yl]piperidin-1-yl]-N,N-dimethyl-4-oxobutanamide
Description
4-[4-[5-[(2-chlorophenyl)carbamoylamino]pyrazol-1-yl]piperidin-1-yl]-N,N-dimethyl-4-oxobutanamide is a complex organic compound that features a pyrazole ring, a piperidine ring, and a chlorophenyl group
Properties
IUPAC Name |
4-[4-[5-[(2-chlorophenyl)carbamoylamino]pyrazol-1-yl]piperidin-1-yl]-N,N-dimethyl-4-oxobutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN6O3/c1-26(2)19(29)7-8-20(30)27-13-10-15(11-14-27)28-18(9-12-23-28)25-21(31)24-17-6-4-3-5-16(17)22/h3-6,9,12,15H,7-8,10-11,13-14H2,1-2H3,(H2,24,25,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WETDJLUMWNJWTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCC(=O)N1CCC(CC1)N2C(=CC=N2)NC(=O)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[5-[(2-chlorophenyl)carbamoylamino]pyrazol-1-yl]piperidin-1-yl]-N,N-dimethyl-4-oxobutanamide typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. The chlorophenyl group is introduced via a substitution reaction, where a chlorine atom is added to the phenyl ring.
The piperidine ring is then synthesized separately and coupled with the pyrazole ring through a nucleophilic substitution reaction
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-[4-[5-[(2-chlorophenyl)carbamoylamino]pyrazol-1-yl]piperidin-1-yl]-N,N-dimethyl-4-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies of enzyme inhibition or receptor binding due to its structural features.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[4-[5-[(2-chlorophenyl)carbamoylamino]pyrazol-1-yl]piperidin-1-yl]-N,N-dimethyl-4-oxobutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and inhibit their activity, leading to various biological effects. The exact pathways involved would depend on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are potent inhibitors of protein kinase B (PKB) and have been investigated for their anticancer properties.
N-tert-butoxycarbonyl-4-hydroxymethyl piperidine: This compound is used in the synthesis of various pharmaceuticals and has similar structural features.
Uniqueness
4-[4-[5-[(2-chlorophenyl)carbamoylamino]pyrazol-1-yl]piperidin-1-yl]-N,N-dimethyl-4-oxobutanamide is unique due to its combination of a pyrazole ring, a piperidine ring, and a chlorophenyl group. This unique structure may confer specific biological activities and make it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
